molecular formula C21H15N B186315 1-(4-Phenylphenyl)isoquinoline CAS No. 110746-63-9

1-(4-Phenylphenyl)isoquinoline

Cat. No. B186315
M. Wt: 281.3 g/mol
InChI Key: VASIFKDQQVGWTL-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)isoquinoline is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is structurally similar to quinoline, but the location of the nitrogen atom differs in the two molecules . The molecular formula of 1-(4-Phenylphenyl)isoquinoline is C21H15N .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry. Various methods have been reported, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetal . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenylphenyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The molecular weight is 281.35 .


Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a three-component reaction that includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor. It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Safety And Hazards

Isoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

The importance of isoquinoline and its derivatives in the field of medicine is unquestionable. Several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .

properties

IUPAC Name

1-(4-phenylphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-20-9-5-4-8-18(20)14-15-22-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASIFKDQQVGWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401178
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylphenyl)isoquinoline

CAS RN

110746-63-9
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BIPHENYLYL)ISOQUINOLINE
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